molecular formula C13H12Br2O B14444215 2-(1,2-Dibromoethyl)-6-methoxynaphthalene CAS No. 77301-43-0

2-(1,2-Dibromoethyl)-6-methoxynaphthalene

Cat. No.: B14444215
CAS No.: 77301-43-0
M. Wt: 344.04 g/mol
InChI Key: HMLILANHSABKMJ-UHFFFAOYSA-N
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Description

2-(1,2-Dibromoethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a dibromoethyl group and a methoxy group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromoethyl)-6-methoxynaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,2-Dibromoethyl)-6-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Dibromoethyl)-6-methoxynaphthalene involves its interaction with various molecular targets. The dibromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethylbenzene: Similar in structure but lacks the methoxy group.

    6-Methoxynaphthalene: Similar in structure but lacks the dibromoethyl group.

    2-Bromoethyl-6-methoxynaphthalene: Contains only one bromine atom.

Uniqueness

2-(1,2-Dibromoethyl)-6-methoxynaphthalene is unique due to the presence of both the dibromoethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

77301-43-0

Molecular Formula

C13H12Br2O

Molecular Weight

344.04 g/mol

IUPAC Name

2-(1,2-dibromoethyl)-6-methoxynaphthalene

InChI

InChI=1S/C13H12Br2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13H,8H2,1H3

InChI Key

HMLILANHSABKMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(CBr)Br

Origin of Product

United States

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